1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene
Overview
Description
1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(2,2,2-trifluoroethoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 2-(2,2,2-trifluoroethoxy)toluene.
Scientific Research Applications
1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs and therapeutic agents.
Materials Science: Utilized in the preparation of advanced materials with specific properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The trifluoroethoxy group can influence the reactivity and stability of the compound by electron-withdrawing effects, which can stabilize intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene
- 1-(Iodomethyl)-2-(2,2,2-trifluoroethoxy)benzene
- 1-(Bromomethyl)-2-(2,2,2-difluoroethoxy)benzene
Uniqueness
1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both a bromomethyl group and a trifluoroethoxy group. The bromomethyl group provides a reactive site for various chemical transformations, while the trifluoroethoxy group imparts unique electronic and steric properties. This combination makes the compound versatile for use in different chemical reactions and applications.
Properties
IUPAC Name |
1-(bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-5-7-3-1-2-4-8(7)14-6-9(11,12)13/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEKXXBNTBAFET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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